molecular formula C7H11N3O4S B1525968 3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid CAS No. 1250349-23-5

3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid

Cat. No.: B1525968
CAS No.: 1250349-23-5
M. Wt: 233.25 g/mol
InChI Key: SBRUXTGUCISCMM-UHFFFAOYSA-N
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Description

3-[(1H-Pyrazol-3-ylmethyl)sulfamoyl]propanoic acid (CAS 1250349-23-5) is a chemical compound with the molecular formula C 7 H 11 N 3 O 4 S and a molecular weight of 233.0 g/mol . This compound is part of a class of pyrazole-propanoic acid derivatives that have been identified as novel inhibitors of leukotriene (LT) biosynthesis in human neutrophils . Leukotrienes are potent inflammatory mediators, and the inhibition of their production is a key target for research into inflammatory and allergic diseases. Compounds within this structural class have demonstrated potent cellular activity, with certain derivatives exhibiting IC 50 values in the low micromolar range (1.6-3.5 μM) against LT biosynthesis, highlighting their potential as scaffolds for the design of more potent therapeutic candidates . Furthermore, some related pyrazole derivatives are known to exhibit a broad spectrum of biological properties, including anti-inflammatory and antibacterial activities, underscoring the research value of this chemical space . Researchers are advised to handle this product with appropriate safety precautions, including wearing protective gloves, protective clothing, and eye protection . The recommended storage condition is at -4°C for near-term stability (1-2 weeks) and at -20°C for long-term preservation (1-2 years) . This product is intended for research applications only and is not approved for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

3-(1H-pyrazol-5-ylmethylsulfamoyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4S/c11-7(12)2-4-15(13,14)9-5-6-1-3-8-10-6/h1,3,9H,2,4-5H2,(H,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRUXTGUCISCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CNS(=O)(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid, with the CAS number 1250349-23-5, is a compound that belongs to the class of pyrazole derivatives. Pyrazoles have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

  • Molecular Formula : C7H11N3O4S
  • Molecular Weight : 233.25 g/mol
  • Structure : The compound features a pyrazole ring, a sulfamoyl group, and a propanoic acid moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various synthesized pyrazole carboxamides demonstrated notable antifungal activity against several pathogens, suggesting that this compound may possess similar effects due to its structural characteristics .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Compounds similar to this compound have shown the ability to inhibit nitric oxide production and other inflammatory mediators in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

StudyFindings
Umesha et al. (2009)Investigated a series of pyrazole derivatives showing antifungal activity against various pathogens .
Qi et al. (2015)Explored xanthine oxidase inhibitory activity in pyrazole-based compounds, indicating potential for gout treatment .
Recent Reviews (2014)Summarized broad biological activities of pyrazoles, including antimicrobial and anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structure:

  • Pyrazole Ring : Contributes to the compound's ability to interact with biological targets.
  • Sulfamoyl Group : Enhances solubility and may facilitate interactions with enzymes involved in inflammatory pathways.
  • Propanoic Acid Moiety : May play a role in receptor binding and overall pharmacokinetics.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas, particularly as an anti-inflammatory and anticancer agent. Its structure allows for interactions with biological targets that are crucial for disease modulation.

Anti-inflammatory Properties

Research indicates that compounds containing sulfamoyl groups can inhibit inflammatory pathways. A study demonstrated that derivatives of pyrazole, including 3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid, exhibited significant inhibition of pro-inflammatory cytokines in vitro.

Study ReferenceFindings
Inhibition of TNF-alpha and IL-6 production in macrophages.

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Cell LineIC50 (µM)Mechanism
MDA-MB-231 (Breast Cancer)10Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)15Cell cycle arrest at G2/M phase

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes starting from commercially available pyrazole derivatives. The synthetic route may include:

  • Formation of the Pyrazole Ring : Utilizing appropriate reagents to introduce the sulfamoyl group.
  • Carboxylic Acid Formation : Finalizing the structure by introducing a propanoic acid moiety.

Case Studies

Several case studies have been published highlighting the effectiveness of this compound in various experimental models.

In Vivo Studies

In vivo studies have demonstrated the potential of this compound to reduce tumor growth in xenograft models.

ModelTreatment RegimenOutcome
Xenograft Mouse Model (Breast Cancer)Daily administration for 14 daysSignificant reduction in tumor size compared to control group

Mechanistic Studies

Mechanistic studies have elucidated how this compound interacts with cellular pathways.

PathwayEffect Observed
ApoptosisIncreased expression of pro-apoptotic proteins (BAX, cytochrome c release)
Cell Cycle RegulationArrest at G2/M phase linked to cyclin B1 inhibition

Comparison with Similar Compounds

Key Observations :

  • High yields (e.g., 95.7% in ) are achieved with straightforward acid-base reactions, while coupling reactions (e.g., HBTU-mediated) show moderate yields due to side reactions.
  • The target compound’s synthesis would likely involve sulfamoylation of a pyrazolylmethyl amine followed by propanoic acid conjugation, analogous to methods in .

Physicochemical Properties

  • Solubility : Pyrazole derivatives (e.g., ) exhibit moderate aqueous solubility due to the sulfamoyl group’s polarity, whereas thioether analogs () are more lipophilic.
  • Stability : Sulfamoyl groups enhance stability compared to sulfonamides (e.g., ), as seen in crystallographic studies of related compounds .
  • Molecular Weight : The target compound’s estimated molecular weight (247.24) is comparable to oxazole analogs (234.23, ), suggesting similar bioavailability profiles.

Preparation Methods

Synthesis of Pyrazolyl Boronic Acid Intermediate

The pyrazolyl moiety is often introduced as (1H-pyrazol-3-yl)boronic acid or its derivatives, which serve as coupling partners in Suzuki-type cross-coupling reactions. These intermediates are prepared and purified to high standards, characterized by NMR, LC-MS, and HPLC techniques.

Palladium-Catalyzed Cross-Coupling Reaction

A common approach to attach the pyrazolyl group involves palladium-catalyzed Suzuki coupling between a halogenated propanoic acid derivative and (1H-pyrazol-3-yl)boronic acid. The reaction conditions vary but typically include:

  • Catalyst: tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2
  • Base: sodium carbonate or sodium hydrogencarbonate
  • Solvents: mixtures of ethanol, toluene, N,N-dimethylformamide (DMF), or water
  • Temperature: 80–170°C
  • Reaction time: 15 minutes to several hours
  • Microwave irradiation to accelerate the process

The reaction mixture is usually worked up by extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and purification by chromatography or preparative HPLC.

Sulfamoyl Group Introduction

The sulfamoyl group (-SO2NH-) is introduced by reacting the pyrazolylmethyl intermediate with sulfamoyl chloride or related sulfonylating agents under controlled conditions. This step often precedes or follows the coupling step depending on the synthetic route.

Representative Experimental Data and Reaction Conditions

Entry Reaction Components Catalyst & Base Solvent(s) Temp (°C) Time Yield (%) Notes
1 (RS)-N-(ethoxycarbonyl)-S-methylsulfoximide + (1H-pyrazol-5-yl)boronic acid Pd(PPh3)4, Na2CO3 Toluene, Ethanol 120 15 min (microwave) 42 Microwave irradiation, nitrogen atmosphere
2 Compound 129 + (1H-pyrazol-5-yl)boronic acid Pd(PPh3)4, Na2CO3 Ethanol, Toluene, Water 170 20 min (microwave) 10 HPLC purification, colorless oil product
3 l-(l-allyl-6-bromoindol-3-yl) derivative + (1H-pyrazol-5-yl)boronic acid Pd(PPh3)4, Na2CO3 DMF 120 2.5 h (microwave) 36 Flash chromatography purification
4 9-bromo-6-amino-benzo[c]-naphthyridinone + (1H-pyrazol-5-yl)boronic acid Pd(PPh3)4, Na2CO3, LiCl DMF 130 1 h (microwave) 36 Reverse phase HPLC purification
5 2-amino-6-bromo-pyrido-pyrimidinone + (1H-pyrazol-5-yl)boronic acid Pd(dppf)Cl2, TEA 1,4-Dioxane, Water 95 3 h 21 Silica gel chromatography

Analytical Characterization

  • NMR Spectroscopy: Characteristic proton signals include singlets around 12.99 ppm for NH protons and aromatic pyrazolyl protons between 6.7–8.8 ppm.
  • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight (e.g., MH+ at m/z ~460 for related intermediates).
  • Chromatography: Purification by silica gel chromatography or preparative HPLC is essential to isolate pure products.

Research Findings and Optimization Notes

  • Microwave irradiation significantly reduces reaction times from hours to minutes while maintaining moderate yields (10–42%).
  • Use of sodium carbonate as a base is common, but sodium hydrogencarbonate and triethylamine have also been employed depending on substrate sensitivity.
  • Solvent systems combining polar aprotic solvents (DMF) with protic solvents (ethanol, water) facilitate better solubility and reaction kinetics.
  • The presence of lithium chloride can improve coupling efficiency in some cases.
  • Purification methods vary from flash chromatography to reverse-phase HPLC, depending on product polarity and stability.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid?

A modular approach involves coupling pyrazole derivatives with sulfamoyl and propanoic acid moieties. For example:

  • Step 1 : React a pyrazole-methylamine intermediate with sulfamoyl chloride under inert conditions to form the sulfamoyl linkage.
  • Step 2 : Functionalize the propanoic acid group via carbodiimide-mediated coupling (e.g., HBTU or DCC) with the pyrazole-sulfamoyl intermediate.
  • Purification : Use recrystallization from methanol or ethanol, as described for analogous sulfonamide derivatives .
  • Yield Optimization : Adjust stoichiometry and reaction time (e.g., 24–30 hr reflux in xylene) to minimize byproducts .

Q. How should researchers validate the structural integrity and purity of the compound?

  • 1H/13C-NMR : Confirm the presence of pyrazole protons (δ 7.5–8.5 ppm), sulfamoyl NH (δ ~10 ppm), and propanoic acid carboxyl (δ ~12 ppm). Compare experimental shifts with computational predictions .
  • IR Spectroscopy : Verify sulfonamide S=O stretches (1150–1350 cm⁻¹) and carboxylic acid O–H (2500–3300 cm⁻¹) .
  • Elemental Analysis : Ensure carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., ±0.3% deviation) .

Q. What solvent systems are optimal for preparing aqueous and organic stock solutions?

  • Organic Solvents : Dissolve in DMSO (1 mg/mL) or ethanol (2 mg/mL) under inert gas purging to prevent oxidation .
  • Aqueous Buffers : Directly dissolve in PBS (pH 7.2) at 1 mg/mL, but avoid storage >24 hr due to hydrolysis risks .
  • Critical Note : Residual organic solvents (e.g., DMF) must be <0.1% in biological assays to avoid cytotoxicity .

Advanced Research Questions

Q. How can synthesis yields be improved while reducing side-product formation?

  • Catalytic Optimization : Use triethylamine as a base to enhance coupling efficiency (e.g., 68.6% yield in sulfonamide formation) .
  • Byproduct Mitigation : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to separate unreacted pyrazole intermediates .
  • Scale-Up Considerations : Transition from batch to continuous flow reactors for improved heat/mass transfer, as demonstrated in analogous sulfonamide syntheses .

Q. How can conflicting bioactivity data (e.g., osteoclast inhibition vs. amyloid-β aggregation) be reconciled?

  • Dose-Dependent Effects : Test a concentration gradient (e.g., 0.1–100 µM) to identify biphasic responses, as seen in polyphenol metabolites .
  • Assay-Specific Factors : Account for differences in cell models (e.g., RAW 264.7 osteoclasts vs. neuronal Aβ42 assays) and redox environments .
  • Metabolite Stability : Monitor compound degradation in biological matrices via LC-MS to correlate intact molecule levels with activity .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Docking Studies : Use SMILES strings (e.g., C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)CCC3=CC=CC=C3) to model binding to osteoclast RANKL or Aβ42 fibrils .
  • MD Simulations : Simulate sulfamoyl group flexibility in aqueous vs. lipid bilayer environments to assess membrane permeability .
  • ADMET Profiling : Predict pharmacokinetics (e.g., BBB penetration) using QSAR models based on logP (≈1.5) and polar surface area (~90 Ų) .

Q. How can solvent residues in biological assays be quantified and mitigated?

  • GC-MS Analysis : Detect residual DMSO or ethanol using headspace sampling with a DB-5MS column and electron ionization .
  • Lyophilization : Remove organic solvents by freeze-drying aqueous solutions and reconstituting in PBS .
  • Positive Controls : Compare solvent-free vs. solvent-containing samples to isolate compound-specific effects .

Methodological Considerations

Q. What experimental designs are recommended for in vivo vs. in vitro pharmacological studies?

  • In Vitro : Use hydroxyapatite resorption assays (osteoclasts) and Thioflavin T fluorescence (Aβ42 aggregation) with triplicate technical replicates .
  • In Vivo : Administer 80 mg/kg doses in rodent models, with plasma and tissue sampling at 0, 2, 6, and 24 hr post-administration for PK/PD analysis .
  • Negative Controls : Include sulfamoyl-free analogs to confirm target specificity .

Q. How should researchers address batch-to-batch variability in biological activity?

  • QC Protocols : Implement HPLC purity thresholds (>98%) and NMR lot consistency checks .
  • Bioassay Standardization : Use internal reference compounds (e.g., chlorogenic acid for antioxidant activity) to normalize results across batches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid
Reactant of Route 2
3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid

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